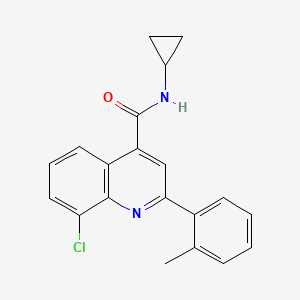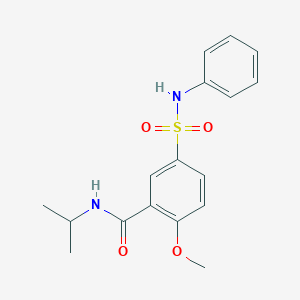![molecular formula C14H15N3OS B4687906 3-[4-methyl-5-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B4687906.png)
3-[4-methyl-5-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-yl]pyridine
説明
3-[4-methyl-5-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-yl]pyridine, also known as MPTP, is a chemical compound that has been extensively studied for its effects on the central nervous system. MPTP was first synthesized in the 1970s as a byproduct of an attempt to create a synthetic opioid. However, it was later discovered that MPTP can cause permanent damage to the brain, leading to Parkinson's disease-like symptoms.
作用機序
3-[4-methyl-5-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-yl]pyridine is metabolized in the brain to form MPP+ (1-methyl-4-phenylpyridinium ion), which is taken up by dopaminergic neurons via the dopamine transporter. MPP+ then interferes with the mitochondrial electron transport chain, leading to the production of reactive oxygen species and ultimately causing cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are well documented. It has been shown to cause selective damage to dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.
実験室実験の利点と制限
The advantages of using 3-[4-methyl-5-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-yl]pyridine in lab experiments are its ability to create an animal model of Parkinson's disease, which allows researchers to study the underlying mechanisms of the disease and test potential treatments. However, the limitations of using this compound include the fact that it only causes selective damage to dopaminergic neurons in the substantia nigra, whereas Parkinson's disease affects multiple areas of the brain. Additionally, the use of this compound in animal models may not fully replicate the human disease.
将来の方向性
For research on 3-[4-methyl-5-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-yl]pyridine include the development of new animal models that more closely replicate the human disease, the identification of new treatments for Parkinson's disease based on the underlying mechanisms of this compound-induced neurotoxicity, and the investigation of the potential role of this compound in other neurodegenerative diseases.
科学的研究の応用
3-[4-methyl-5-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-yl]pyridine has been widely studied in the field of neuroscience as a tool to create animal models of Parkinson's disease. It is able to cause selective damage to the dopaminergic neurons in the substantia nigra of the brain, which is the same area affected in Parkinson's disease. This makes this compound a valuable tool for studying the underlying mechanisms of Parkinson's disease and for testing potential treatments.
特性
IUPAC Name |
(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-12(14(18)17-7-2-3-8-17)19-13(16-10)11-5-4-6-15-9-11/h4-6,9H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHZDHLLVGKAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4687823.png)
![(2-bromo-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4687829.png)

![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4687840.png)

![N-(4-tert-butylcyclohexyl)-2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}acetamide](/img/structure/B4687849.png)
![4-[3-(4-fluorophenyl)propanoyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4687862.png)


![N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4687887.png)
![1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4687895.png)
![N-benzyl-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4687914.png)
![2-(methoxymethyl)-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4687915.png)
![4-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4687922.png)